molecular formula C6H14N4O3 B13138161 rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoic acid

rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoic acid

Cat. No.: B13138161
M. Wt: 190.20 g/mol
InChI Key: OPCBKDJCJYBGTQ-IUYQGCFVSA-N
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Description

rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is a chiral amino acid derivative with significant biological and chemical importance. This compound is known for its unique structural features, which include an amino group, a guanidino group, and a hydroxyl group, making it a versatile molecule in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid typically involves multi-step organic synthesis. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino, guanidino, and hydroxyl groups in the desired configuration. The reaction conditions often require controlled temperatures, specific catalysts, and protective atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid may involve biotechnological approaches, such as enzyme-catalyzed reactions, to achieve high yields and enantiomeric purity. These methods are preferred due to their efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The guanidino group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the guanidino group may produce primary amines.

Scientific Research Applications

rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in enzyme catalysis and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: Similar in structure but lacks the hydroxyl group.

    L-Ornithine: Similar but lacks the guanidino group.

    L-Citrulline: Similar but has a different arrangement of functional groups.

Uniqueness

rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is unique due to its specific combination of functional groups and chiral centers, which confer distinct biochemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

IUPAC Name

(2R,4S)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m0/s1

InChI Key

OPCBKDJCJYBGTQ-IUYQGCFVSA-N

Isomeric SMILES

C([C@@H](CN=C(N)N)O)[C@H](C(=O)O)N

Canonical SMILES

C(C(CN=C(N)N)O)C(C(=O)O)N

Origin of Product

United States

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